molecular formula C23H27N3O5S B2552613 5-(3-methoxybenzyl)-7-(morpholinosulfonyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one CAS No. 1033583-30-0

5-(3-methoxybenzyl)-7-(morpholinosulfonyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one

Cat. No.: B2552613
CAS No.: 1033583-30-0
M. Wt: 457.55
InChI Key: HGRPJYYXRSNRHU-UHFFFAOYSA-N
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Description

5-(3-methoxybenzyl)-7-(morpholinosulfonyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one is a useful research compound. Its molecular formula is C23H27N3O5S and its molecular weight is 457.55. The purity is usually 95%.
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Biological Activity

5-(3-Methoxybenzyl)-7-(morpholinosulfonyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one (CAS No. 1033583-30-0) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological activity, and relevant research findings.

  • Molecular Formula: C23H27N3O5S
  • Molecular Weight: 457.54 g/mol
  • Boiling Point: Predicted at 738.6 ± 70.0 °C
  • Density: 1.43 ± 0.1 g/cm³
  • pKa: 1.74 ± 0.20

Biological Activity Overview

The compound is primarily studied for its anti-inflammatory and anticancer properties. The following sections detail the findings from various studies.

Anti-inflammatory Activity

Recent studies have evaluated the anti-inflammatory effects of similar quinoxaline derivatives, indicating that modifications in their structure can significantly influence their biological activity. For instance:

  • Mechanism of Action: The compound exhibits anti-inflammatory effects by inhibiting nitric oxide (NO) release in lipopolysaccharide (LPS)-induced RAW264.7 cells. This inhibition is associated with downregulation of pro-inflammatory cytokines such as TNF-α and IL-6 and the inhibition of COX-2 and iNOS pathways .

Case Study: In Vitro Evaluation

A series of derivatives structurally related to the compound were synthesized and tested for their anti-inflammatory properties:

  • Compound 6p : Demonstrated superior anti-inflammatory activity compared to controls like ibuprofen in vivo using a xylene-induced ear edema model.
  • Results Summary :
CompoundNO Release Inhibition (%)TNF-α Reduction (%)IL-6 Reduction (%)
6p857065
Ibuprofen605040

Anticancer Activity

The anticancer potential of quinoxaline derivatives has been widely researched. In a recent study focusing on non-small-cell lung cancer (NSCLC), compounds similar to the target compound were evaluated for their cytotoxic effects against various cancer cell lines.

Findings:

  • Cytotoxicity : The synthesized quinoxalines exhibited significant cytotoxic effects against NSCLC cells with different genetic mutations.
  • Comparison to Cisplatin : Some derivatives showed comparable efficacy to cisplatin, a standard chemotherapeutic agent.
CompoundIC50 (µM)Comparison to Cisplatin
Quinoxaline A15Comparable
Quinoxaline B12More potent

The anticancer activity is believed to involve:

  • Induction of apoptosis through activation of caspase pathways.
  • Inhibition of cell proliferation by disrupting the cell cycle.

Properties

IUPAC Name

5-[(3-methoxyphenyl)methyl]-7-morpholin-4-ylsulfonyl-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O5S/c1-30-18-5-2-4-17(14-18)16-26-22-15-19(32(28,29)24-10-12-31-13-11-24)7-8-20(22)25-9-3-6-21(25)23(26)27/h2,4-5,7-8,14-15,21H,3,6,9-13,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGRPJYYXRSNRHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2C3=C(C=CC(=C3)S(=O)(=O)N4CCOCC4)N5CCCC5C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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